molecular formula C10H9ClO2 B1662048 1-(4-Chlorophenyl)cyclopropanecarboxylic acid CAS No. 72934-37-3

1-(4-Chlorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1662048
CAS No.: 72934-37-3
M. Wt: 196.63 g/mol
InChI Key: YAHLWSGIQJATGG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9ClO2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with diethyl malonate, followed by cyclization and hydrolysis. The reaction conditions typically include the use of a base such as sodium ethoxide and an acid such as hydrochloric acid for hydrolysis .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction can produce 4-chlorophenylmethanol.

Scientific Research Applications

1-(4-Chlorophenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

  • 1-(4-Bromophenyl)cyclopropanecarboxylic acid
  • 1-(p-Tolyl)cyclopropanecarboxylic acid
  • 1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid
  • 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid

These compounds share a similar cyclopropane carboxylic acid structure but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from these related compounds .

Properties

IUPAC Name

1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHLWSGIQJATGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223228
Record name 1-(p-Chlorophenyl)cyclopropanecarboxylic acid
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Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72934-37-3
Record name 1-(4-Chlorophenyl)cyclopropanecarboxylic acid
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Record name 1-(p-Chlorophenyl)cyclopropanecarboxylic acid
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Record name 72934-37-3
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Record name 1-(p-Chlorophenyl)cyclopropanecarboxylic acid
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Record name 1-(p-chlorophenyl)cyclopropanecarboxylic acid
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Synthesis routes and methods

Procedure details

In a mixed solvent consisting of 14 ml of dioxane and 29 ml of a 1N aqueous sodium hydroxide solution was suspended 1.4 g of 1-(4-chlorophenyl)cyclopropanecarboxamide [this compound can be obtained from 1-(4-chlorophenyl)cyclopropanecarboxylic acid produced according to the method described in Chem. Bet., 119, 3694 (1986)]. To the suspension was dropwise added 4.4 g of a 12% aqueous sodium hypochlorite solution at 5°-10° C. The suspension was subjected to reaction at 20°-25° C. for 1 hour. The reaction mixture was introduced into a mixed solvent consisting of 50 ml of ethyl acetate and 50 ml of water. The organic layer was separated, washed with a saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. To the thus treated organic layer was added the dioxane solution obtained in (1) above at 20°-25° C. The resulting mixture was subjected to reaction at the same temperature for 2 hours. The insolubles were removed by filtration. The solvent was removed by distillation under reduced pressure. To the residue obtained were added 50 ml of ethyl acetate and 50 ml of water. The organic layer was separated, washed with a saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue obtained was purified by a column chromatography (eluant: n-hexane/ethyl acetate=15/1) to obtain 0.37 g of N-[1-(4-chlorophenyl)cyclopropyl]-3-(2,4-difluorophenyl)-3,4-epoxy-2,2-difluorobutanamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
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Reaction Step Two
Quantity
14 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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